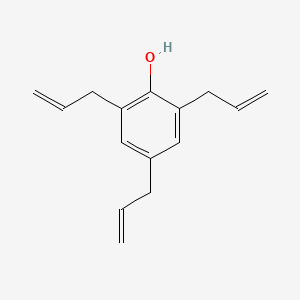
2,4,6-Tri(prop-2-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triallyl Phenol is an organic compound with the molecular formula C15H18O It is a phenolic compound characterized by the presence of three allyl groups attached to the benzene ring at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triallyl Phenol typically involves the allylation of phenol. One common method is the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,4,6-Triallyl Phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,4,6-Triallyl Phenol.
化学反応の分析
Types of Reactions
2,4,6-Triallyl Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of 2,4,6-Triallyl Phenol.
Substitution: Substituted phenols with various functional groups.
科学的研究の応用
2,4,6-Triallyl Phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 2,4,6-Triallyl Phenol involves its interaction with various molecular targets. The allyl groups can participate in reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress. The phenolic hydroxyl group can also scavenge free radicals, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
2,4,6-Trihydroxy Phenol: A phenolic compound with hydroxyl groups at the 2, 4, and 6 positions.
2,4,6-Trichloro Phenol: A chlorinated phenol with chlorine atoms at the 2, 4, and 6 positions.
2,4,6-Trimethyl Phenol: A methylated phenol with methyl groups at the 2, 4, and 6 positions.
Uniqueness
2,4,6-Triallyl Phenol is unique due to the presence of allyl groups, which impart distinct chemical reactivity and potential applications. The allyl groups enhance its ability to undergo polymerization and other chemical transformations, making it valuable in various industrial and research contexts.
特性
CAS番号 |
20490-22-6 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC名 |
2,4,6-tris(prop-2-enyl)phenol |
InChI |
InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2 |
InChIキー |
ZQVIKSBEYKZIJR-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


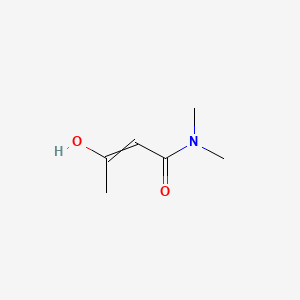
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
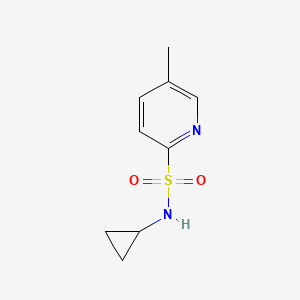
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
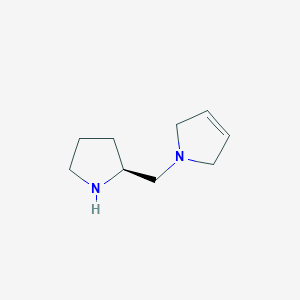
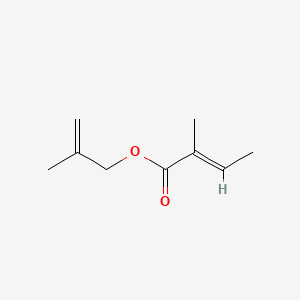
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
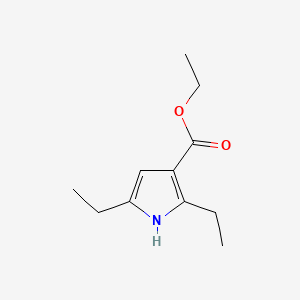

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)

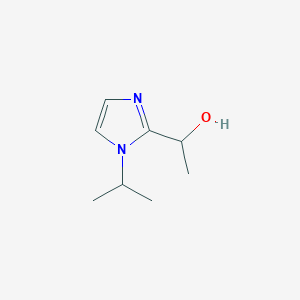
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
